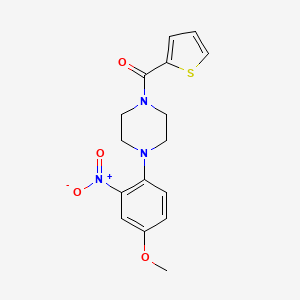
N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide
Vue d'ensemble
Description
N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide, commonly known as MTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA is a small molecule inhibitor that targets the protein arginine methyltransferase 5 (PRMT5) and has been found to exhibit potent antiproliferative and antitumor effects in various cancer cell lines.
Mécanisme D'action
MTA exerts its antitumor effects by targeting N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide, a protein that plays a critical role in regulating gene expression and protein function through the methylation of arginine residues. MTA inhibits N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide activity, leading to the dysregulation of key signaling pathways involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
MTA has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. MTA has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an antimetastatic agent. In addition, MTA has been found to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MTA is its potent antitumor activity, which has been demonstrated in various cancer cell lines and animal models. MTA also exhibits a favorable toxicity profile, with no significant adverse effects reported in preclinical studies. However, one limitation of MTA is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on MTA. One area of interest is the development of more efficient synthesis methods for MTA, which could increase its availability for research and clinical use. Another area of interest is the investigation of MTA's potential as an antimetastatic agent, as well as its ability to sensitize cancer cells to other therapeutic modalities. Additionally, further studies are needed to better understand the mechanism of action of MTA and its potential applications in other disease contexts.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that MTA exhibits potent antiproliferative effects in various cancer cell lines, including breast, lung, and prostate cancer. MTA has also been found to induce apoptosis and inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
2-(2,4,5-trichloro-N-methylsulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-10-5-11(2)18(12(3)6-10)22-17(24)9-23(27(4,25)26)16-8-14(20)13(19)7-15(16)21/h5-8H,9H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZCNXKOEIPRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)-N-(2,4,6-trimethylphenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-fluorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4179008.png)
![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4179014.png)
![5-(4-ethylphenyl)-7-(3-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4179020.png)

![9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4179032.png)
amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4179040.png)

![N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea](/img/structure/B4179055.png)
![N-phenyl-N'-(2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethyl)urea](/img/structure/B4179064.png)
![5'-bromo-1'-methyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4179072.png)
![12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4179074.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide](/img/structure/B4179081.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B4179084.png)
![5-butyl-8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4179091.png)